molecular formula C19H14FN3OS B2938238 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031665-92-5

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2938238
CAS No.: 1031665-92-5
M. Wt: 351.4
InChI Key: RGPQNLYCTQYKJV-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidinone core with fluorobenzylthio and phenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of HMS3489C16 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

HMS3489C16 interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely based on molecular docking studies .

Biochemical Pathways

The inhibition of EGFR by HMS3489C16 affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, HMS3489C16 disrupts these pathways, potentially leading to reduced tumor growth .

Result of Action

The result of HMS3489C16’s action is the inhibition of tumor cell proliferation. In studies, it has demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 . This suggests that HMS3489C16 could be a promising candidate for the treatment of cancers that overexpress EGFR.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidinone core One common approach is to start with a suitable pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolopyrimidinone structure

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Scale-up considerations would also be important to ensure that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorobenzylthio group can be oxidized to form a corresponding sulfoxide or sulfone.

  • Reduction: : The pyrrolopyrimidinone core can be reduced to form a pyrrolopyrimidinone derivative with different functional groups.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed

  • Oxidation: : Formation of fluorobenzylthio sulfoxide or sulfone.

  • Reduction: : Formation of reduced pyrrolopyrimidinone derivatives.

  • Substitution: : Introduction of various substituents on the phenyl ring, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential as a therapeutic agent Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl alcohol: : Similar in having a fluorobenzyl group but lacks the pyrrolopyrimidinone core.

  • 7-Phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: : Similar in having the pyrrolopyrimidinone core but lacks the fluorobenzylthio group.

Uniqueness

The uniqueness of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its combination of the fluorobenzylthio and phenyl groups attached to the pyrrolopyrimidinone core. This combination provides a unique structural framework that can interact with biological targets in ways that simpler compounds cannot.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-15-9-5-4-8-13(15)11-25-19-22-16-14(12-6-2-1-3-7-12)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPQNLYCTQYKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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